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molecular formula C16H16O3 B1268342 3-(4-Benzyloxyphenyl)propionic acid CAS No. 50463-48-4

3-(4-Benzyloxyphenyl)propionic acid

Cat. No. B1268342
M. Wt: 256.3 g/mol
InChI Key: QTSAUVQZNADEKS-UHFFFAOYSA-N
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Patent
US04775743

Procedure details

Benzyl 3-(4-benzyloxyphenyl)propionate (9.25 g) and a solution of 2.8 g potassium hydroxide in 95% ethanol (125 ml) were placed in a flask, and the mixture was heated under reflux for 30 minutes. At the end of reaction, the solvent was distilled off, ethyl acetate was added to the residue, and the resulting mixture was transferred to a separating funnel. After washing with 1N HCl and water, the ethyl acetate layer was collected and dried over anhydrous sodium sulfate, the solvent was distilled off from the dried solution, and the residue was recrystallized from ethyl acetate/hexane, affording 5 g (72.7%) of pure 3-(4-benzyloxyphenyl)propionic acid.
Name
Benzyl 3-(4-benzyloxyphenyl)propionate
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19]CC2C=CC=CC=2)=[O:18])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>C(O)C>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Benzyl 3-(4-benzyloxyphenyl)propionate
Quantity
9.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC(=O)OCC1=CC=CC=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
the resulting mixture was transferred to a separating funnel
WASH
Type
WASH
Details
After washing with 1N HCl and water
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the dried solution
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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